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Compound of Interest

Compound Name: 4-Isopropylphenylacetonitrile

Cat. No.: B1329806

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-l1sopropylphenylacetonitrile, a substituted aromatic nitrile, presents a molecule of interest in
organic synthesis and as a potential intermediate in the development of novel chemical entities.
This technical guide provides a comprehensive overview of its molecular structure,
physicochemical properties, and a detailed experimental protocol for its synthesis. While direct
biological activity and specific signaling pathway involvement for this compound are not
extensively documented in current literature, this guide serves as a foundational resource for
researchers exploring its potential applications.

Molecular Structure and Chemical Identity

4-1sopropylphenylacetonitrile, also known as 2-(4-isopropylphenyl)acetonitrile or 4-
isopropylbenzyl cyanide, is an organic compound featuring a benzene ring substituted with an
isopropyl group at the para position and a cyanomethyl group.

Molecular Formula: C11H13N[1]
Molecular Weight: 159.23 g/mol [1][2]

IUPAC Name: 2-(4-propan-2-ylphenyl)acetonitrile
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CAS Registry Number: 4395-87-3[1]
SMILES String: CC(C)clccc(CC#N)ccl

The molecular structure consists of a planar phenyl ring, an isopropyl group which introduces
some steric bulk, and a linear nitrile functional group. The nitrile group is a key feature, as it can
be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various
cycloaddition reactions, making it a versatile synthetic handle.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-isopropylphenylacetonitrile is
presented in Table 1. This data is essential for its handling, purification, and use in chemical

reactions.
Property Value Reference
Molecular Formula Ci1Hi3N [1]
Molecular Weight 159.23 g/mol [1][2]
Appearance Colorless to pale yellow liquid
Boiling Point 85-90 °C at 0.2 atm [1]
Density 0.960 g/mL at 25 °C [1]
Refractive Index (n20/D) 1.5125 [1]
Flash Point >230 °F (>110 °C) [1]
Solubility Insoluble in water, soluble in

organic solvents.

Synthesis of 4-lsopropylphenylacetonitrile

The synthesis of 4-isopropylphenylacetonitrile can be achieved through the nucleophilic
substitution of a suitable 4-isopropylbenzyl halide with a cyanide salt. A common and effective
method involves the cyanation of 4-isopropylbenzyl chloride.
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Experimental Protocol: Cyanation of 4-Isopropylbenzyl
Chloride

This protocol is based on established methods for the synthesis of benzyl cyanides.
Materials:

 4-Isopropylbenzyl chloride

e Sodium cyanide (NaCN) or Potassium cyanide (KCN)
¢ Dimethyl sulfoxide (DMSOQO) or Ethanol/Water mixture
o Diethyl ether or other suitable extraction solvent

o Saturated aqueous sodium bicarbonate solution

e Brine (saturated aqueous sodium chloride solution)

e Anhydrous magnesium sulfate or sodium sulfate

« Distillation apparatus

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 4-isopropylbenzyl chloride (1 equivalent) in a suitable solvent such as
DMSO or an ethanol/water mixture.

» Addition of Cyanide: Carefully add sodium cyanide or potassium cyanide (1.1 to 1.5
equivalents) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme
care in a well-ventilated fume hood and wear appropriate personal protective equipment.

o Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir vigorously
for several hours. The progress of the reaction can be monitored by thin-layer
chromatography (TLC).
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o Work-up: After the reaction is complete, cool the mixture to room temperature. If an aqueous
solvent system was used, dilute the mixture with water.

o Extraction: Extract the aqueous layer with diethyl ether or another suitable organic solvent (3
X volumes).

» Washing: Combine the organic extracts and wash successively with saturated aqueous
sodium bicarbonate solution (2 x volumes) and brine (1 x volume).

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

« Purification: The crude product can be purified by vacuum distillation to yield pure 4-
isopropylphenylacetonitrile.

Logical Workflow for Synthesis
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A schematic representation of the synthesis workflow for 4-isopropylphenylacetonitrile.

Spectroscopic Characterization

Confirmation of the structure of the synthesized 4-isopropylphenylacetonitrile is typically
achieved through spectroscopic methods such as Infrared (IR) and Nuclear Magnetic
Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy
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The IR spectrum of 4-isopropylphenylacetonitrile will exhibit characteristic absorption bands
corresponding to its functional groups.

C=N stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-
2260 cm~1, This is a key diagnostic peak for the nitrile group.

e C-H stretch (aromatic): Peaks will be observed above 3000 cm~1.

e C-H stretch (aliphatic): Peaks will be observed just below 3000 cm~1 for the isopropyl and
methylene groups.

e C=C stretch (aromatic): Absorptions in the 1450-1600 cm~* region are characteristic of the
benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum will provide information about the different types of
protons and their connectivity. Expected signals include:

[e]

A doublet for the six methyl protons of the isopropyl group.

o

A septet for the single methine proton of the isopropyl group.

[¢]

A singlet for the two methylene protons of the cyanomethyl group.

o

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

e 13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom
in the molecule. Expected signals include:

o Signals for the methyl and methine carbons of the isopropyl group.
o A signal for the methylene carbon of the cyanomethyl group.
o A signal for the nitrile carbon.

o Four signals in the aromatic region corresponding to the four unique carbon atoms of the
1,4-disubstituted benzene ring.
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Biological Activity and Drug Development Potential

Currently, there is a lack of specific studies in the public domain detailing the biological activity
or the involvement of 4-isopropylphenylacetonitrile in specific signaling pathways. However,
the broader class of phenylacetonitrile derivatives has been explored in medicinal chemistry.

The nitrile moiety can act as a bioisostere for other functional groups and is a precursor for
various pharmacologically active heterocycles. The lipophilic isopropyl group can influence the
compound's pharmacokinetic properties, such as membrane permeability and metabolic
stability.

Researchers investigating novel scaffolds for drug discovery may consider 4-
isopropylphenylacetonitrile as a starting material or a fragment for library synthesis. Further
biological screening is required to elucidate any potential therapeutic applications.

Conclusion

4-1sopropylphenylacetonitrile is a readily synthesizable aromatic nitrile with well-defined
physicochemical properties. This guide provides the essential technical information for its
preparation and characterization. While its specific biological role remains to be explored, its
chemical versatility makes it a valuable compound for synthetic chemists and a potential
starting point for medicinal chemistry research programs aimed at discovering new therapeutic
agents. Future studies are warranted to investigate its biological activity profile and potential
applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-
Isopropylphenylacetonitrile: Molecular Structure, Properties, and Synthesis]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329806#4-
isopropylphenylacetonitrile-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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